

Comprehensive Structural Elucidation of 2-(2-Chloro-4-nitrophenoxy)acetamide

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Compound of Interest

Compound Name: 2-(2-Chloro-4-nitrophenoxy)acetamide
CAS No.: 804505-18-8
Cat. No.: B1352196

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Executive Summary

This technical guide details the structural validation of **2-(2-Chloro-4-nitrophenoxy)acetamide**, a functionalized ether derivative synthesized via Williamson etherification. The elucidation protocol integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

This document is designed for analytical chemists and synthetic researchers, focusing on the causality between molecular electronic environments and observed spectral signatures.

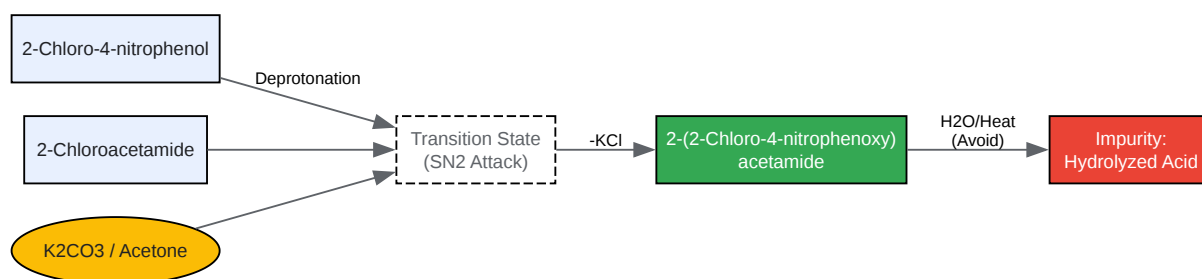
Synthetic Context & Provenance

To understand the impurities and expected spectral artifacts, one must understand the origin. This molecule is typically synthesized via the nucleophilic substitution of 2-chloro-4-nitrophenol with 2-chloroacetamide in the presence of a carbonate base.

Reaction Logic

The phenoxide ion, generated in situ, attacks the alpha-carbon of the chloroacetamide.

- Critical Quality Attribute (CQA): The reaction must be monitored for O-alkylation vs. N-alkylation (though N-alkylation is sterically and electronically disfavored here) and the hydrolysis of the amide to the carboxylic acid.



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Figure 1: Synthetic pathway and potential degradation routes governing the sample matrix.

Spectroscopic Fingerprinting (IR & MS) High-Resolution Mass Spectrometry (HRMS)

Before connectivity is established, the molecular formula must be confirmed.

- Target Formula:
- Exact Mass: 230.0094 Da

Protocol Insight: Use Electrospray Ionization (ESI) in Positive Mode (

) or Negative Mode (

).

- Chlorine Isotope Pattern: The presence of a single chlorine atom dictates a distinctive isotopic abundance. You must observe a 3:1 intensity ratio between the molecular ion (

) and the isotope peak (

) due to

and

.

◦ Validation Check: If the

peak is absent or <10% intensity, the chlorine has been lost (likely nucleophilic displacement side reaction).

FT-IR Spectroscopy

IR is used here primarily to confirm functional group integrity, specifically the survival of the amide and the nitro group.

Functional Group	Wavenumber ()	Vibrational Mode	Diagnostic Value
Primary Amide	3350–3180	N-H Stretch (Doublet)	Confirms is intact (not hydrolyzed).
Amide I	1690–1650	C=O Stretch	Strong band; shifts lower if H-bonded.
Nitro (Ar-NO ₂)	1530 (Asym) / 1350 (Sym)	N-O Stretch	Two strong bands confirm the nitro group.
Ether (Ar-O-C)	1250–1230	C-O Stretch	Confirms the linkage between ring and tail.
Aryl Chloride	1080–1050	Ar-Cl Stretch	Often obscured, but critical for fingerprinting.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step for structural proof. The spectra should be acquired in DMSO-d₆ due to the poor solubility of nitro-aromatics in

and to visualize the exchangeable amide protons.

NMR Analysis (400 MHz, DMSO-d₆)

The molecule possesses three distinct aromatic protons and an aliphatic methylene group. The aromatic region will display an AMX or ABX splitting pattern depending on the field strength.

Predicted Chemical Shifts & Coupling Logic:

- Amide Protons ():
 - Shift:
7.30 – 7.80 ppm (2H, broad singlets).
 - Insight: In DMSO, these often appear as two distinct peaks due to restricted rotation around the C-N bond.
- Aromatic Proton H-3 (Ortho to Cl, Meta to):
 - Shift:
8.30 – 8.40 ppm.
 - Multiplicity: Doublet ().
 - Coupling:
(Meta-coupling to H-5).

- Reasoning: This proton is the most deshielded due to the inductive electron-withdrawing effect of the adjacent Nitro group and the Chlorine atom.
- Aromatic Proton H-5 (Ortho to
, Meta to Ether):
 - Shift:

8.15 – 8.25 ppm.
 - Multiplicity: Doublet of Doublets (

).
 - Coupling:

(Ortho to H-6) and

(Meta to H-3).
- Aromatic Proton H-6 (Ortho to Ether, Meta to
):
 - Shift:

7.20 – 7.30 ppm.
 - Multiplicity: Doublet (

).
 - Coupling:

(Ortho to H-5).
 - Reasoning: Shielded by the electron-donating resonance effect of the ether oxygen.
- Methylene Protons (

)

):

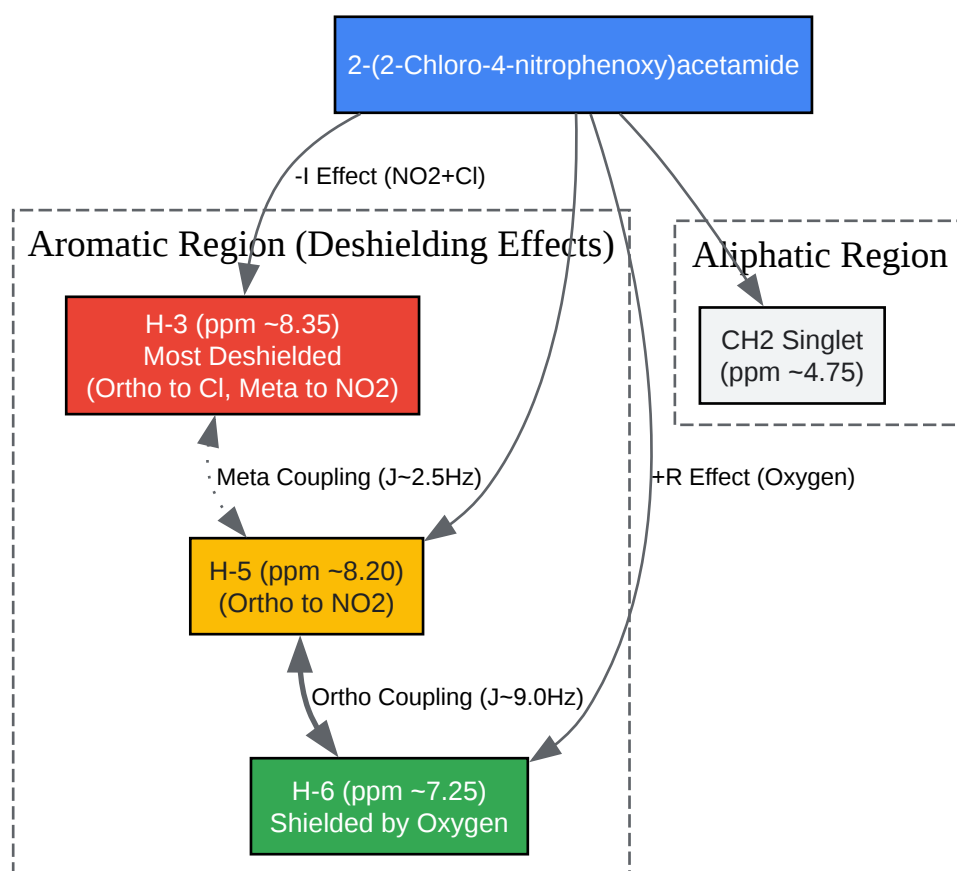
- Shift:

4.70 – 4.80 ppm.

- Multiplicity: Singlet (

).

- Reasoning: Significantly deshielded by the adjacent Oxygen and Carbonyl group.



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Figure 2: NMR Coupling Network and Electronic Shielding Logic.

NMR Analysis (100 MHz, DMSO-d₆)

Carbon NMR confirms the skeleton. Look for 8 distinct carbon environments.

Carbon Type	Approx Shift (ppm)	Assignment Logic
Amide C=O	168.0 – 170.0	Typical amide carbonyl.
Ar-C-O (C-1)	158.0 – 160.0	Deshielded by oxygen attachment.
Ar-C-NO ₂ (C-4)	140.0 – 142.0	Deshielded by nitro group.
Ar-C-Cl (C-2)	120.0 – 123.0	Chlorine effect.
Ar-CH (C-3,5,6)	110.0 – 128.0	Aromatic methines. C-6 will be most upfield.
Aliphatic CH ₂	65.0 – 68.0	Ether methylene.

Experimental Validation Protocol

To ensure trustworthiness, follow this standard operating procedure (SOP) for sample preparation.

- Solvent Selection: Use DMSO-d₆ (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
 - Why? The compound is likely insoluble in . TMS provides the 0.00 ppm anchor.
- Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
 - Why? Sufficient signal-to-noise ratio (S/N) for acquisition without viscosity broadening.
- Filtration: Filter through a glass wool plug directly into the NMR tube.
 - Why? Removes suspended paramagnetic particulates (e.g., from spatulas) that cause line broadening.

- Acquisition:
 - Run

(16 scans).
 - Run

(1024 scans minimum).
 - Run COSY (Correlation Spectroscopy) if aromatic multiplets overlap, to confirm H5-H6 connectivity.

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